molecular formula C9H10ClNO B8454594 3-(Allyloxy)-2-chloroaniline

3-(Allyloxy)-2-chloroaniline

Cat. No.: B8454594
M. Wt: 183.63 g/mol
InChI Key: KGLWYGRWEMJCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allyloxy)-2-chloroaniline is a multifunctional aniline derivative that serves as a valuable synthetic intermediate in fine organic synthesis and medicinal chemistry research. This compound integrates two key reactive sites: a chloro-substituted aniline and an allyl ether group. The aniline functionality is a classic building block for the construction of nitrogen-containing heterocycles and is a cornerstone in the development of pharmaceuticals and agrochemicals. The presence of the allyloxy group is of particular interest, as it can act as a chemical handle for further transformations, such as Claisen rearrangements or dealkylations, and has been identified in compounds designed for biological activity evaluation . Its structural features make it a promising precursor for the synthesis of complex molecules, including those with potential enzyme inhibitory activity. Related N-allyl aniline derivatives have demonstrated potent inhibitory profiles against enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), which are significant targets in neurodegenerative disease research . Similarly, innovative chemotypes featuring benzyloxy and allyloxy motifs are being explored as novel scaffolds for the development of selective human butyrylcholinesterase (hBChE) inhibitors, highlighting the relevance of such structures in contemporary CNS drug discovery . Researchers can utilize this compound as a key intermediate to access new chemical space in the development of targeted bioactive compounds. This compound is typically supplied as a pure substance for use in controlled laboratory environments. It is intended for research applications by qualified scientists and is classified as "For Research Use Only." It must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-3-prop-2-enoxyaniline

InChI

InChI=1S/C9H10ClNO/c1-2-6-12-8-5-3-4-7(11)9(8)10/h2-5H,1,6,11H2

InChI Key

KGLWYGRWEMJCBH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1Cl)N

Origin of Product

United States

Elucidation of Synthetic Methodologies for 3 Allyloxy 2 Chloroaniline and Congeners

Established and Emerging Synthetic Routes to the Core Structure

The construction of the 3-(allyloxy)-2-chloroaniline core can be approached through several strategic disconnections. The most common strategies involve either the formation of the aniline (B41778) functionality at a late stage from a nitro precursor or the sequential introduction of the chloro and allyloxy groups onto a pre-existing aniline or phenol (B47542) derivative.

Reductive Processes for Nitrobenzene Precursors bearing Allyloxy and Chloro Substituents

A prevalent and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compounds. This approach is particularly advantageous as nitro groups can be readily introduced into aromatic rings through electrophilic nitration. For the synthesis of this compound, a plausible route begins with a suitably substituted nitrobenzene.

A potential precursor for this synthesis is 2-chloro-3-nitrophenol. The synthesis of this intermediate can be achieved by the nitration of m-chlorophenol in an acetate solvent, followed by purification. The subsequent reduction of the nitro group in the presence of the chloro and hydroxyl substituents is a critical step. A variety of reducing agents can be employed for this transformation. For instance, the reduction of 3-chloro-2-nitrophenol can be carried out using hydrazine hydrate in the presence of a catalyst such as ferrous sulfate in a mixed solvent system of alcohol and water google.com. This method is known to provide high yields of the corresponding aminophenol, in this case, 3-chloro-2-aminophenol google.com.

The general reaction scheme is as follows:

Step 1: Nitration of m-chlorophenol to yield 3-chloro-2-nitrophenol.

Step 2: Reduction of 3-chloro-2-nitrophenol to 3-chloro-2-aminophenol.

Table 1: Reaction Conditions for the Synthesis of 3-Chloro-2-aminophenol

StepReactantsReagents and SolventsKey ConditionsProductYield
1m-ChlorophenolConcentrated HNO3, Acetate solventSubstitution reaction3-Chloro-2-nitrophenol-
23-Chloro-2-nitrophenolHydrazine hydrate, Ferrous sulfate, Alcohol/WaterReduction reaction, 110 °C, 7h3-Chloro-2-aminophenol98% google.com

Once 3-chloro-2-aminophenol is obtained, the final step is the introduction of the allyl group onto the phenolic oxygen, which is discussed in section 2.1.2.1.

Stepwise Halogenation and Allylation Strategies on Aniline or Phenol Derivatives

An alternative synthetic strategy involves the sequential introduction of the halogen and allyl groups onto an existing aniline or phenol backbone. This approach allows for greater control over the substitution pattern and can be adapted to synthesize various isomers.

The O-allylation of phenols is a well-established transformation, typically achieved via Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide, most commonly allyl bromide.

In the context of synthesizing this compound from 2-chloro-3-aminophenol, the selective O-allylation of the hydroxyl group is paramount. To achieve this, the more nucleophilic amino group can be protected, for example, by forming an imine with benzaldehyde. Following protection, the phenolic hydroxyl group can be alkylated with an alkyl halide in the presence of a base like potassium carbonate. The protecting group can then be removed by hydrolysis to yield the desired O-alkylated aminophenol umich.eduresearchgate.net.

A general procedure for the selective allylation of an aminophenol is as follows:

Protection of the amino group: Reaction of the aminophenol with benzaldehyde to form an N-benzylideneaminophenol.

O-allylation: The resulting protected aminophenol is then treated with allyl bromide and a base such as potassium carbonate in a suitable solvent like acetone (B3395972), typically under reflux.

Deprotection: The N-benzylidene group is subsequently hydrolyzed, often with an acidic solution, to regenerate the amino group and yield the final allyloxy aniline product.

A similar allylation strategy is employed in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, where the phenol group of 2-allyl-4-bromo-6-nitrophenol is alkylated using allyl bromide and potassium carbonate in acetone nih.gov.

Regioselective halogenation is a critical step in the synthesis of specifically substituted anilines. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of halogenation. For instance, in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, the precursor 2-allyl-6-nitrophenol is selectively brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of 4-dimethylaminopyridine in a solvent mixture of dichloromethane and glacial acetic acid nih.gov. This highlights the ability to achieve high regioselectivity in the halogenation of highly substituted aromatic rings.

Synthesis of Structurally Related Allyloxy-Chloroaniline Derivatives

The synthetic methodologies described above can be adapted to prepare positional isomers of this compound, which are valuable for structure-activity relationship studies in various applications.

Preparation of Positional Isomers (e.g., 3-(allyloxy)-4-chloroaniline)

The synthesis of 3-(allyloxy)-4-chloroaniline can be envisioned starting from the commercially available 4-amino-3-chlorophenol. The preparation of this key intermediate can be achieved through the reduction of 3-chloro-4-nitrophenol. This reduction is effectively carried out using iron powder in the presence of acetic acid in an ethanol solution, affording 4-amino-3-chlorophenol in high yield chemicalbook.com.

The reaction proceeds as follows:

Reduction of 3-chloro-4-nitrophenol to 4-amino-3-chlorophenol.

Table 2: Synthesis of 4-Amino-3-chlorophenol

ReactantReagents and SolventsKey ConditionsProductYield
3-chloro-4-nitrophenolIron powder, Acetic acid, Ethanol80 °C, 16 hours4-Amino-3-chlorophenol88% chemicalbook.com

Following the synthesis of 4-amino-3-chlorophenol, the introduction of the allyloxy group at the 3-position can be accomplished through a selective O-allylation reaction, similar to the methods described in section 2.1.2.1. This would involve the protection of the amino group, followed by allylation of the hydroxyl group and subsequent deprotection to yield the target isomer, 3-(allyloxy)-4-chloroaniline.

Derivatization of Chloroaniline Building Blocks with Allyloxy Groups

The introduction of an allyloxy group onto a chloroaniline scaffold is a key transformation for the synthesis of this compound. A plausible and widely utilized method for this conversion is the Williamson ether synthesis. This reaction involves the O-alkylation of a suitably substituted aminophenol with an allyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target compound, the precursor would be 2-chloro-3-aminophenol.

The general reaction scheme involves the deprotonation of the hydroxyl group of 2-chloro-3-aminophenol using a base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) with an allyl halide, typically allyl bromide or allyl chloride, to form the desired ether linkage. allen.inkhanacademy.orgyoutube.com

A critical aspect of this synthesis is achieving selective O-alkylation over N-alkylation of the amino group. umich.edu The amino group of aminophenols can also undergo alkylation, leading to the formation of undesired byproducts. To circumvent this, protection of the amino group may be necessary prior to the etherification step. researchgate.netresearchgate.net Alternatively, careful selection of reaction conditions, such as the base and solvent, can favor O-alkylation. For instance, using a weaker base or a phase-transfer catalyst can enhance the selectivity for the desired product. mdpi.com

A related synthetic strategy has been reported for a similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, which was synthesized from 2-allylphenol in a four-step sequence: nitration, selective bromination, allylation, and reduction of the nitro group. mdpi.comresearchgate.net This suggests an alternative pathway where a nitro-substituted precursor is first O-allylated, followed by reduction of the nitro group to the corresponding aniline.

Table 1: Williamson Ether Synthesis of this compound from 2-Chloro-3-aminophenol

EntryAllyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Allyl BromideK₂CO₃AcetoneReflux1278
2Allyl ChlorideNaHDMF25885
3Allyl BromideCs₂CO₃Acetonitrile60692
4Allyl ChlorideNaOH (aq) / TBABDichloromethane402475

This is a representative table with hypothetical data based on typical Williamson ether synthesis conditions.

Advanced Synthetic Techniques and Process Optimization

To address the limitations of traditional batch synthesis, such as long reaction times and potential for side reactions, advanced synthetic techniques have been developed. These methods offer improved control over reaction parameters and can lead to higher yields and purities.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. ajrconline.orgmdpi.com This technology offers several advantages over batch processing, including enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety for handling hazardous reagents. rsc.org

The synthesis of this compound can be adapted to a continuous flow process. A solution of 2-chloro-3-aminophenol and a base could be continuously mixed with a stream of allyl halide in a heated microreactor or packed-bed reactor. The short residence time in the reactor can minimize the formation of byproducts. The crude product stream can then be subjected to in-line purification, making the entire process more efficient and scalable.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of this compound

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Vessel Round-bottom flaskMicroreactor/Packed-bed reactor
Typical Scale mg to gg to kg
Heat Transfer InefficientHighly efficient
Mass Transfer Limited by stirringExcellent
Reaction Time HoursMinutes
Yield GoodExcellent
Safety Lower (potential for thermal runaway)Higher (small reaction volume)

This table provides a conceptual comparison and does not represent specific experimental data.

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions. tsijournals.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. ajrconline.org

The Williamson ether synthesis for the preparation of this compound is well-suited for microwave assistance. researchgate.net The reaction between 2-chloro-3-aminophenol and an allyl halide in the presence of a suitable base can be carried out in a sealed vessel inside a microwave reactor. The high temperatures and pressures achieved under microwave irradiation can significantly shorten the reaction time from hours to minutes. mdpi.comscilit.com This rapid heating can also improve the selectivity of the reaction by minimizing the time for side reactions to occur.

Table 3: Microwave-Assisted Synthesis of this compound

EntryPower (W)Temperature (°C)Time (min)SolventYield (%)
110012010DMF90
21501505Acetonitrile95
38010015Ethanol82

This is a representative table with hypothetical data based on typical microwave-assisted ether synthesis conditions.

In Depth Mechanistic Investigations of 3 Allyloxy 2 Chloroaniline Reactivity

Examination of Electrophilic and Nucleophilic Reactions at the Aniline (B41778) Nitrogen

The aniline nitrogen in 3-(Allyloxy)-2-chloroaniline possesses a lone pair of electrons, rendering it nucleophilic and basic. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The ortho-chloro group has an electron-withdrawing inductive effect, which slightly decreases the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted aniline. Conversely, the meta-allyloxy group has a weaker electron-withdrawing inductive effect.

Nucleophilic Reactions: The nitrogen atom readily participates in reactions with electrophiles. For instance, acylation with acyl chlorides or anhydrides proceeds smoothly to form the corresponding amides. This transformation is often used as a protecting group strategy to moderate the activating effect of the amino group during other reactions, such as electrophilic aromatic substitution. allen.in

Electrophilic Substitution on the Aromatic Ring: The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.com Due to the presence of the chlorine atom at the C2 position, electrophilic attack is directed primarily to the C4 (para) and C6 (ortho) positions. However, direct nitration or halogenation can be problematic, often leading to over-reaction and oxidation products. allen.inbyjus.com Protection of the amino group as an acetanilide (B955) is typically employed to achieve controlled and selective substitution.

It is important to note that Friedel-Crafts reactions are generally unsuccessful with anilines. chemistrysteps.com The Lewis acid catalyst required for the reaction coordinates with the basic aniline nitrogen, forming a strongly deactivating ammonium (B1175870) salt that renders the aromatic ring unreactive toward the electrophile. chemistrysteps.com

Studies on Transformations Involving the Allyloxy Group

The allyloxy substituent is a versatile functional group that can undergo a variety of transformations, most notably sigmatropic rearrangements and reactions involving the cleavage or functionalization of the allylic system.

Aryl allyl ethers are well-known to undergo a thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement known as the Claisen rearrangement. masterorganicchemistry.com This concerted, pericyclic reaction involves the transformation of an allyl aryl ether into an ortho-allylphenol. libretexts.orglibretexts.org For this compound, heating would initiate the rearrangement through a cyclic, six-membered transition state. libretexts.orglibretexts.org

The allyl group migrates to one of the ortho positions of the ether oxygen. In this specific molecule, the C2 position is blocked by the chloro substituent. Therefore, the rearrangement occurs exclusively at the C6 position to yield 2-allyl-6-chloro-5-aminocyclohexadienone as an intermediate, which then rapidly tautomerizes to the stable aromatic product, 2-allyl-6-chloro-5-aminophenol. organic-chemistry.org

The mechanism is intramolecular and proceeds preferably through a chair-like transition state. organic-chemistry.org The reaction is typically exothermic, and its kinetics are first-order. byjus.com The use of polar solvents can accelerate the reaction rate. byjus.com

Table 1: Influence of Substituents on Aromatic Claisen Rearrangement Regioselectivity

Substituent Position Electronic Nature Directing Effect on Allyl Migration
Meta Electron-withdrawing (e.g., -Br) Ortho-directing
Meta Electron-donating (e.g., -OCH₃) Para-directing

This table presents generalized findings for substituted allyl phenyl ethers. wikipedia.org

The allyloxy group can be cleaved to unmask the corresponding phenol (B47542). This deallylation is commonly achieved using transition metal catalysts, particularly palladium or rhodium complexes. A common method involves a palladium(0)-catalyzed process in the presence of an allyl scavenger, such as a nucleophile like morpholine (B109124) or a hydride source. The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack on the allyl group, which liberates the phenol.

The double bond in the allyloxy group is also susceptible to a range of functionalization reactions. These include:

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would yield the corresponding glycidyl (B131873) ether.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce the diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup would cleave the double bond to form an aldehyde or a carboxylic acid, respectively.

Reactivity of the Aryl Chloride in Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety in this compound is a key site for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring more specialized catalytic systems to achieve efficient oxidative addition. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl product. The catalytic cycle typically involves a palladium(0) species. Key steps are the oxidative addition of the aryl chloride to the Pd(0) center, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org For unreactive aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) is often crucial to promote the rate-limiting oxidative addition step. tcichemicals.comresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming a C-N bond between the aryl chloride and a primary or secondary amine. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination. jk-sci.comlibretexts.org Like the Suzuki coupling, specialized ligands are required for the efficient coupling of aryl chlorides. jk-sci.com

Table 2: Representative Conditions for Cross-Coupling of Aryl Chlorides

Reaction Catalyst Precursor Ligand Base Solvent Typical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ XPhos, SPhos, or RuPhos K₃PO₄ or K₂CO₃ Toluene, Dioxane, or THF/H₂O 80-110

This table summarizes common conditions used for the cross-coupling of challenging aryl chloride substrates. tcichemicals.comresearchgate.netorganic-chemistry.org

Intramolecular Cyclization and Annulation Reactions involving the Allyloxy and Aniline Functionalities

The strategic placement of the allyloxy and aniline groups allows for various intramolecular cyclization reactions to construct heterocyclic ring systems, which are valuable scaffolds in medicinal and materials chemistry. nih.gov

For example, a palladium-catalyzed intramolecular cyclization could be envisioned. Following a Claisen rearrangement to form 2-allyl-6-chloro-5-aminophenol, the resulting ortho-allyl group and the adjacent amino group could undergo a palladium-catalyzed intramolecular cyclization. This could involve an oxidative addition of the aryl chloride to Pd(0), followed by an intramolecular Heck-type reaction or an amino-palladation of the alkene, ultimately leading to the formation of a nitrogen-containing heterocycle like a dihydroquinoline derivative after reductive elimination.

Buchwald and co-workers have demonstrated that the cyclization of related 2-chloro-N-arylaniline precursors can be controlled by the choice of palladium ligand to selectively form five-, six-, or seven-membered rings. mit.edusigmaaldrich.com This suggests that by carefully selecting the reaction conditions, this compound could serve as a precursor to a variety of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are also plausible, potentially through multi-component reactions where the aniline acts as one of the building blocks. rsc.orgbeilstein-journals.orgacs.org

Computational and Experimental Elucidation of Reaction Mechanisms

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of the reactions involving this compound. tandfonline.com

Claisen Rearrangement: DFT calculations are widely used to study researchgate.netresearchgate.net-sigmatropic rearrangements. researchgate.net These studies can determine the geometries and energies of reactants, transition states, and products. For the Claisen rearrangement, computational models can confirm the preference for a chair-like over a boat-like transition state by comparing their activation energies. acs.org Natural Bond Orbital (NBO) analysis can further probe the electronic nature of the transition state, revealing insights into bond-breaking and bond-forming processes and the degree of aromaticity. tandfonline.com

Experimental methods for mechanistic elucidation include:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can help determine the reaction order and activation parameters (ΔH‡ and ΔS‡), providing insight into the transition state. researchgate.net

Isotope Labeling: Using isotopically labeled substrates (e.g., with ¹³C or ²H) and tracking the position of the label in the product can definitively map out bond reorganizations, as has been famously done to confirm the intramolecular nature of the Claisen rearrangement. libretexts.org

Intermediate Trapping and Spectroscopic Identification: In some cases, reaction intermediates can be trapped or observed directly using spectroscopic techniques like NMR, providing direct evidence for a proposed mechanistic pathway.

Table 3: Computationally Derived Parameters for a Model Aromatic Claisen Rearrangement

Parameter Chair Transition State Boat Transition State
Relative Activation Energy (ΔG‡) 0.0 kcal/mol (Reference) +3 to +6 kcal/mol
Key Bond Distance (C-O breaking) ~2.1 Å ~2.0 Å

Data are representative values based on DFT studies of related aryl allyl ether systems and illustrate the energetic preference for the chair-like transition state. acs.orgresearchgate.net

Identification of Key Intermediates and Transition States

A primary reaction pathway for this compound is the aromatic Claisen rearrangement, a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state. libretexts.orglibretexts.org This process involves the cleavage of the allyl-oxygen bond and the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and an ortho-position on the aniline ring. libretexts.org The rearrangement initially yields a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol product. wikipedia.org

The regioselectivity of the Claisen rearrangement in substituted allyl phenyl ethers is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to direct the rearrangement to the position para to them, while electron-withdrawing groups favor migration to the ortho position. wikipedia.org In the case of this compound, the molecule possesses both an electron-donating amino group at the 3-position and an electron-withdrawing chloro group at the 2-position. This substitution pattern creates a competitive scenario for the site of allylic migration.

Computational studies on analogous systems provide insight into the likely transition states and intermediates. Density Functional Theory (DFT) calculations on the Claisen rearrangement of meta-substituted allyl phenyl ethers have shown that the regioselectivity is primarily governed by the electronic effects of the substituent, which influences the relative stability of the possible transition states and intermediates. nsf.gov For this compound, two primary ortho-positions are available for the rearrangement: C4 and C6.

The amino group at C3 would electronically favor rearrangement at the C6 position (para to the amino group), while the chloro group at C2 would favor rearrangement at the C4 position (ortho to the chloro group). The actual product distribution will depend on the relative activation energies of the two competing transition states leading to these isomers. Detailed computational modeling would be required to precisely determine the geometry and energy of these transition states. The transition state is generally described as a concerted, six-electron, cyclic arrangement. libretexts.org

ReactantPotential IntermediatePotential Product(s)Influencing Factor
This compound6-allyl-3-amino-2-chlorocyclohexa-2,4-dien-1-one2-allyl-5-amino-6-chlorophenolElectron-donating amino group at C3 favors migration to C6.
This compound4-allyl-3-amino-2-chlorocyclohexa-2,5-dien-1-one4-allyl-3-amino-2-chlorophenolElectron-withdrawing chloro group at C2 favors migration to C4.

Role of Catalyst Systems in Directing Reactivity and Selectivity

While the Claisen rearrangement of this compound can proceed thermally, catalyst systems, particularly those based on transition metals and Lewis acids, can be employed to influence the reaction pathway and selectivity, or to enable alternative transformations.

Lewis Acid Catalysis of the Claisen Rearrangement:

Lewis acids are known to catalyze the Claisen rearrangement by coordinating to the ether oxygen, thereby lowering the activation energy of the researchgate.netresearchgate.net-sigmatropic shift. princeton.edu Various Lewis acids, such as Yb(OTf)₃, AlCl₃, and TiCl₄, have been shown to be effective in promoting this transformation. princeton.edu In the context of this compound, a Lewis acid catalyst would be expected to accelerate the rearrangement, potentially allowing the reaction to proceed at lower temperatures. The choice of Lewis acid could also influence the regioselectivity by differentially stabilizing the transition states leading to the C4 and C6-allylated products.

Palladium-Catalyzed Intramolecular Cyclization:

Palladium catalysts offer an alternative reaction pathway for this compound, leading to the formation of heterocyclic structures such as benzoxazines. jlu.edu.cn The mechanism of these reactions typically involves the coordination of the palladium(0) catalyst to the allyl double bond, followed by an intramolecular nucleophilic attack by the aniline nitrogen. This process, often referred to as an aza-Wacker-type cyclization, can lead to the formation of a new carbon-nitrogen bond and a heterocyclic ring system.

The selectivity of these palladium-catalyzed reactions is highly dependent on the nature of the catalyst system, including the palladium precursor and the ligands employed. For instance, palladium-catalyzed reactions can be directed towards cyclization rather than the Claisen rearrangement. The presence of the chloro substituent on the aniline ring could also influence the catalytic cycle, potentially participating in oxidative addition or other steps.

A plausible mechanistic pathway for a palladium-catalyzed cyclization could involve the following steps:

Coordination of a Pd(II) catalyst to the alkene of the allyl group.

Intramolecular aminopalladation, where the aniline nitrogen attacks the coordinated alkene to form a five or six-membered ring containing a C-Pd bond.

Subsequent reaction steps, such as β-hydride elimination or reductive elimination, would then lead to the final heterocyclic product and regenerate the palladium catalyst.

The competition between the thermal Claisen rearrangement and a palladium-catalyzed cyclization can be controlled by the reaction conditions. In the absence of a suitable catalyst, heating this compound would likely favor the Claisen rearrangement. However, the introduction of a palladium catalyst system could preferentially drive the reaction towards the formation of heterocyclic products.

Catalyst SystemPotential Reaction PathwayPotential Product(s)Key Mechanistic Feature
Lewis Acids (e.g., TiCl₄, AlCl₃)Catalyzed Claisen Rearrangement2-allyl-5-amino-6-chlorophenol and/or 4-allyl-3-amino-2-chlorophenolCoordination to the ether oxygen, lowering the activation energy of the researchgate.netresearchgate.net-sigmatropic rearrangement.
Palladium Catalysts (e.g., Pd(OAc)₂)Intramolecular CyclizationSubstituted benzoxazines or other N-heterocyclesCoordination to the allyl group followed by intramolecular aminopalladation.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural assignment of 3-(Allyloxy)-2-chloroaniline, providing detailed information about the connectivity and chemical environment of each atom in the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons, the protons of the allyl group, and the amine protons. The ¹³C NMR spectrum complements this by revealing the number of unique carbon environments.

To establish unambiguous connectivity, two-dimensional (2D) NMR experiments are essential. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would reveal correlations between the vicinal protons on the aromatic ring and within the vinyl and methylene (B1212753) groups of the allyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of each proton to its corresponding carbon in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for mapping the complete molecular skeleton, the HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com For this compound, a key HMBC correlation would be observed between the methylene protons of the allyloxy group (-O-CH₂ -) and the C3 carbon of the aniline (B41778) ring, confirming the position of the ether linkage.

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
NH₂~3.8-4.2 (broad s)--
C1-NH₂-~143-145HMBC from H6, H5
C2-Cl-~118-120HMBC from H4, H6
C3-O-~154-156HMBC from H4, H5, O-CH₂
C4-H~6.7-6.8 (d)~110-112HSQC with C4; COSY with H5
C5-H~7.0-7.1 (t)~128-130HSQC with C5; COSY with H4, H6
C6-H~6.8-6.9 (d)~115-117HSQC with C6; COSY with H5
O-CH₂~4.5-4.6 (d)~69-71HSQC with O-CH₂; COSY with =CH; HMBC to C3, =CH
=CH~6.0-6.1 (m)~132-134HSQC with =CH; COSY with O-CH₂, =CH₂
=CH₂~5.3-5.5 (m)~117-119HSQC with =CH₂; COSY with =CH

The flexibility of the allyloxy side chain introduces the possibility of different molecular conformations due to rotation around the C(aryl)−O and O−CH₂ single bonds. Advanced NMR techniques, particularly variable-temperature (VT) NMR, can be employed to study these dynamic processes. researchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or splitting, which indicate that the molecule is undergoing conformational exchange on the NMR timescale. At low temperatures, this exchange can be slowed or "frozen out," allowing for the observation of distinct signals for each conformer. Analysis of the spectra at the coalescence temperature—the temperature at which two exchanging signals merge into one—allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. beilstein-journals.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could further elucidate the preferred conformation in solution by identifying protons that are close to each other in space, regardless of their bonding connectivity.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. The molecular ion (M⁺˙) of this compound would appear at a mass-to-charge ratio (m/z) of 183. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak would be observed at m/z 185 with approximately one-third the intensity of the molecular ion peak. wpmucdn.com

The fragmentation is dominated by pathways that lead to the formation of stable ions. Key predicted fragmentation pathways include:

Alpha-Cleavage: The bond beta to the oxygen atom is prone to cleavage. The most significant fragmentation is expected to be the loss of the allyl radical (•C₃H₅), resulting in a stable phenoxy cation at m/z 142.

Rearrangement and Elimination: A common pathway for allyl ethers involves a hydrogen rearrangement followed by the elimination of a neutral alkene (propene, C₃H₆). This would lead to the formation of a radical cation corresponding to 2-chloro-3-hydroxyphenoxy at m/z 141.

Ring Fragmentation: Subsequent fragmentation of the chloroaniline ring can occur, involving the loss of species such as hydrogen cyanide (HCN) or a chlorine radical (Cl•), similar to patterns observed for simple chloroanilines. nih.gov

Predicted m/zProposed Ion StructureFragmentation Pathway
183/185[C₉H₁₀ClNO]⁺˙Molecular Ion (M⁺˙)
142/144[C₆H₅ClNO]⁺Loss of •C₃H₅ (allyl radical) via alpha-cleavage
141/143[C₆H₄ClNO]⁺˙Loss of C₃H₆ (propene) via rearrangement
114[C₅H₃ClNO]⁺˙Loss of HCN from m/z 141 fragment
107[C₆H₅NO]⁺Loss of Cl• from m/z 142 fragment

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures the m/z value to several decimal places. This high precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound, the molecular formula is C₉H₁₀ClNO. HRMS would be used to confirm its theoretical monoisotopic mass of 183.04509 Da, distinguishing it from any other combination of atoms that might have the same nominal mass. This confirmation provides a very high degree of confidence in the compound's identity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would display characteristic bands confirming the presence of its key structural components:

N-H Stretch: The aniline amine group would show symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the sp² and sp³ C-H stretches of the allyl group appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

C=C Stretches: Vibrations for the aromatic ring and the allyl group's double bond are expected in the 1450–1650 cm⁻¹ range.

C-O-C Stretch: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band around 1220-1260 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, would be indicative of the C-Cl bond.

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations below 900 cm⁻¹ provide a fingerprint pattern characteristic of the 1,2,3-trisubstituted benzene (B151609) ring.

The complementary nature of FT-IR and Raman spectroscopy is particularly useful; for instance, the symmetric, less polar C=C bond of the allyl group might show a strong signal in the Raman spectrum but a weaker one in the IR spectrum.

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Functional Group
N-H Stretch3300-3500 (medium, two bands)3300-3500 (weak)Primary Amine (-NH₂)
Aromatic C-H Stretch3030-3100 (medium)3030-3100 (strong)Aromatic Ring
Allyl =C-H Stretch3080-3120 (medium)3080-3120 (medium)Allyl Group
Allyl -C-H Stretch2850-2960 (medium)2850-2960 (strong)Allyl Group
C=C Stretch (Aromatic)1580-1620, 1450-1500 (strong)1580-1620 (strong)Aromatic Ring
C=C Stretch (Allyl)1640-1650 (variable)1640-1650 (strong)Allyl Group
C-O-C Asymmetric Stretch1220-1260 (strong)1220-1260 (weak)Aryl-Alkyl Ether
C-Cl Stretch700-800 (strong)700-800 (strong)Aryl Chloride

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. This method measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic transitions within the molecule, influenced by its chromophores and the solvent environment.

The UV-Vis spectrum of an aniline derivative is typically characterized by absorptions arising from π → π* and n → π* electronic transitions. The benzene ring acts as the primary chromophore, and its absorption characteristics are modulated by the substituents: the chloro group (-Cl), the amino group (-NH2), and the allyloxy group (-OCH2CH=CH2).

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, the spectrum of the related compound, 3-chloroaniline (B41212), can provide a basis for understanding its expected behavior. For instance, 3-chloroaniline in methanol (B129727) exhibits absorption maxima (λmax) that can be attributed to the electronic transitions within the substituted benzene ring. nih.gov The presence of the allyloxy group in this compound is expected to introduce further modifications to the electronic structure. The oxygen atom's lone pair of electrons can participate in resonance with the aromatic ring, potentially causing a bathochromic (red) shift in the absorption bands compared to 3-chloroaniline.

The choice of solvent can also significantly influence the UV-Vis spectrum. nih.gov Polar solvents may interact with the polar functional groups of the molecule, such as the amino group, through hydrogen bonding, which can alter the energy levels of the electronic orbitals and lead to solvatochromic shifts in the absorption maxima. nih.gov A systematic study involving a range of solvents with varying polarities would be necessary to fully characterize the electronic behavior of this compound.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Different Solvents

SolventDielectric Constantλmax 1 (nm) (π → π)Molar Absorptivity (ε1) (L mol⁻¹ cm⁻¹)λmax 2 (nm) (n → π)Molar Absorptivity (ε2) (L mol⁻¹ cm⁻¹)
Hexane1.8824512,0002952,000
Ethanol24.5525012,5003002,100
Water80.125212,8003032,150

Note: This table is a hypothetical representation to illustrate potential solvatochromic effects and is not based on experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For this compound, obtaining a single crystal suitable for X-ray diffraction could be a primary objective for its complete solid-state characterization. The resulting crystal structure would reveal the planarity of the aromatic ring, the conformation of the allyloxy group, and the spatial relationship between the chloro and amino substituents.

In cases where obtaining a single crystal of the parent compound is challenging, the formation of derivatives or co-crystals can be an effective strategy. ul.iejonesday.com Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonding. nih.gov By selecting appropriate co-formers, it is often possible to obtain high-quality crystals amenable to X-ray analysis.

The crystal engineering of this compound co-crystals would likely involve targeting the amino group as a hydrogen bond donor. Carboxylic acids, for example, are common co-formers that can form robust hydrogen bonds with the amino group of anilines. The resulting co-crystal structure would not only confirm the molecular structure of this compound but also provide insights into the supramolecular synthons that govern its crystal packing.

A crystallographic analysis would yield a set of unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and dimensions of the repeating unit in the crystal lattice. This information is fundamental for understanding the solid-state properties of the material.

Table 2: Illustrative Crystallographic Data for a Hypothetical Co-crystal of this compound

ParameterValue
Empirical FormulaC₁₅H₁₄ClNO₃
Formula Weight291.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.12(2)
γ (°)90
Volume (ų)1492.3(9)
Z4

Note: This table presents hypothetical data for a co-crystal to illustrate the type of information obtained from an X-ray crystallographic study and is not based on experimental data.

Computational Chemistry and Theoretical Studies of 3 Allyloxy 2 Chloroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For 3-(Allyloxy)-2-chloroaniline, DFT calculations can provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding its reactivity.

By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of this compound can be determined, representing its lowest energy structure. From this geometry, various electronic properties can be calculated. The distribution of electron density, for instance, can highlight the electron-rich and electron-deficient regions of the molecule. The electronegative chlorine and oxygen atoms are expected to draw electron density, while the aromatic ring remains a center of delocalized π-electrons.

The molecular electrostatic potential (MEP) map is a key output of DFT calculations, visually representing the electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and chlorine atoms, indicating their propensity to act as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, suggesting their role as hydrogen bond donors.

Quantum Chemical Investigations of Reaction Energetics and Transition State Geometries

Quantum chemical methods are indispensable for exploring the potential energy surfaces of chemical reactions, allowing for the calculation of reaction energetics and the characterization of transient species like transition states. For this compound, these investigations could focus on reactions such as electrophilic aromatic substitution, nucleophilic substitution at the chloro- or allyl- positions, or Claisen rearrangement of the allyl ether.

For instance, in a hypothetical electrophilic nitration reaction, quantum chemical calculations could compare the activation energies for substitution at the different available positions on the aniline (B41778) ring. These calculations would involve optimizing the geometries of the intermediate Wheland complexes and the corresponding transition states. The results would predict the most likely position for substitution, providing a theoretical rationale for the observed regioselectivity in experimental studies.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the allyloxy side chain in this compound gives rise to multiple possible conformations, each with a distinct energy and geometry. Understanding this conformational landscape is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Conformational analysis can be performed by systematically rotating the rotatable bonds (e.g., the C-O-C-C dihedral angles of the allyloxy group) and calculating the relative energy of each resulting conformer using quantum mechanical methods. This allows for the identification of the global minimum energy conformation as well as other low-energy local minima.

Molecular dynamics (MD) simulations offer a complementary approach, providing insight into the dynamic behavior of this compound over time. In an MD simulation, the molecule's atoms are allowed to move according to the principles of classical mechanics, influenced by a force field that approximates the quantum mechanical interactions. These simulations can reveal the preferred conformations in a solvent environment, the rates of interconversion between different conformers, and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which serve as a valuable tool for interpreting and verifying experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is particularly useful.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of the molecule. These predicted values, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or specific conformational preferences in solution.

Similarly, the calculation of vibrational frequencies through methods like DFT can generate a theoretical IR spectrum. This spectrum shows the characteristic vibrational modes of the molecule, such as N-H stretching of the amine group, C-Cl stretching, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C vibrations. Comparing the computed spectrum with the experimental one can confirm the molecular structure and the presence of specific functional groups.

Computational Method Predicted Spectroscopic Parameter Application for this compound
GIAO (Gauge-Independent Atomic Orbital)¹H and ¹³C NMR Chemical ShiftsAssignment of peaks in experimental NMR spectra.
DFT (e.g., B3LYP/6-311++G(d,p))IR Vibrational FrequenciesConfirmation of functional groups and molecular structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound provide critical information about its reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, which are the most electron-rich parts of the molecule. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO suggests a greater ease of electron donation.

The LUMO, conversely, represents the region where the molecule is most likely to accept electrons, indicating its electrophilic character. The LUMO is likely to have significant contributions from the aromatic ring and potentially the C-Cl antibonding orbital. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial reactivity descriptor. A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite electrons from the HOMO to the LUMO. Other reactivity descriptors that can be derived from these energies include chemical potential, hardness, and electrophilicity index, which collectively provide a quantitative framework for predicting the molecule's behavior in chemical reactions.

Descriptor Formula Interpretation for Reactivity
HOMO Energy (EHOMO)-Indicates propensity to donate electrons (nucleophilicity).
LUMO Energy (ELUMO)-Indicates propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA smaller gap suggests higher chemical reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η)Quantifies the global electrophilic nature of the molecule.

Advanced Applications in Chemical Synthesis and Materials Science

3-(Allyloxy)-2-chloroaniline as a Key Synthetic Intermediate

The utility of an organic molecule as a synthetic intermediate is established through its successful conversion into a variety of other compounds. For This compound , there is a lack of specific documented evidence for its role as a key intermediate in the synthesis of more complex molecules.

Precursor for the Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of immense importance in pharmaceuticals, agrochemicals, and materials science. Aniline (B41778) derivatives are common starting materials for synthesizing these ring systems. For instance, palladium-catalyzed reactions involving 2-chloroaniline (B154045) derivatives can lead to the formation of indoles, carbazoles, and other fused heterocyclic systems. mit.edu However, no specific examples of This compound being used as a precursor for such heterocyclic structures have been found in the reviewed literature. Research on the synthesis of a related but structurally distinct compound, 3-allyl-2-(allyloxy)-5-bromoaniline, has been reported, but this does not provide direct information on the reactivity or applicability of the title compound. researchgate.netmdpi.com

Building Block for Multifunctional Organic Molecules with Tunable Properties

The term "building block" implies that a molecule can be systematically incorporated into larger structures to impart specific properties. semanticscholar.org The dual functionality of the amine and allyloxy groups, along with the chloro-substituent, theoretically allows for diverse chemical modifications. These modifications could potentially influence electronic, optical, or biological properties. However, the scientific literature lacks specific studies that demonstrate the use of This compound as a building block for creating multifunctional organic molecules with intentionally tuned properties.

Role in the Design and Synthesis of Functionalized Polymers and Advanced Materials

Anilines can be polymerized to form polyaniline, a conductive polymer, and its derivatives are often used to create functional polymers with specific characteristics. The allyloxy group in This compound could theoretically serve as a site for cross-linking or post-polymerization modification. Despite the potential, no research articles or patents were identified that describe the polymerization of This compound or its incorporation into advanced materials.

Development of Catalytic Systems and Ligands based on the Aniline Scaffold

The aniline framework is a component of many ligands used in transition-metal catalysis. The nitrogen atom can coordinate to a metal center, and substituents on the aromatic ring can be modified to fine-tune the steric and electronic environment of the catalyst. While the development of ligands from aniline scaffolds is a broad field of research, there are no specific reports on the design or synthesis of catalysts or ligands derived from This compound . Palladium-catalyzed reactions often rely on specialized phosphine (B1218219) ligands to control the reactivity of substrates like chloroanilines, but this involves using the aniline as a substrate rather than the basis for the ligand itself. mit.edu

Future Research Directions and Unresolved Challenges

Innovation in Green and Sustainable Synthetic Routes for 3-(Allyloxy)-2-chloroaniline

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For this compound, future research will likely focus on moving away from classical multi-step syntheses, which often involve harsh reagents and generate significant waste, toward more sustainable alternatives.

A promising green route could involve the catalytic hydrogenation of a nitro precursor, such as 1-(allyloxy)-2-chloro-3-nitrobenzene. This approach aligns with the principles of green chemistry by utilizing catalytic methods and replacing stoichiometric reductants like zinc or iron powder, which are common in traditional nitro group reductions. researchgate.net The selective hydrogenation of the nitro group in the presence of other reducible functionalities, such as the chloro and allyl groups, presents a significant challenge that requires the development of highly chemoselective catalysts. mdpi.com Recent advancements in catalysts, such as N/S co-doped metal-free carbon materials, have shown high selectivity in the hydrogenation of chloronitrobenzenes and could be adapted for this purpose. mdpi.com

Furthermore, innovations may include solvent-free reaction conditions or the use of eco-friendly solvents like water or supercritical CO2. tib.euresearchgate.net One-pot syntheses that combine multiple steps, such as the direct amination of a functionalized benzene (B151609) ring, could also represent a paradigm shift in efficiency and sustainability, though this remains a significant synthetic challenge. acs.org

Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Green Synthetic Route for this compound
MetricTraditional Route (Hypothetical)Proposed Green RouteAdvantage of Green Route
Starting Material 2-Chloro-3-nitrophenol2-Chloro-3-nitrophenolSame starting point, focus on process
Allylation Step Allyl bromide in acetone (B3395972) with K2CO3Allyl alcohol with a green catalyst (e.g., solid acid) or phase-transfer catalysisAvoids hazardous alkyl halides; higher atom economy
Reduction Step Zn or Fe powder in acidic medium (e.g., HCl)Catalytic hydrogenation (e.g., H2 over Pt-Ru/Fe3O4/C or N/S co-doped carbon) mdpi.comtib.euCatalytic vs. stoichiometric; avoids metal waste sludge; higher atom economy
Solvent Acetone, Ethanol, Water, HCl(aq)Water, Ethanol, or solvent-freeReduced use of volatile organic compounds (VOCs)
Atom Economy Low to moderateHighMinimizes waste by maximizing incorporation of reactants into the final product
E-Factor (Waste/Product Ratio) HighLowSignificantly less environmental impact

Discovery of Novel Reactivity and Unprecedented Transformations of the Scaffold

The this compound scaffold possesses a unique combination of functional groups that could lead to novel and unprecedented chemical transformations. The interplay between the electron-donating amino and allyloxy groups and the electron-withdrawing chloro group can lead to complex reactivity.

Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing effects of the amino group are well-established. byjus.com However, in this molecule, the positions ortho and para to the amine are already substituted (C2, C4, C6). This steric and electronic environment could lead to unusual substitution patterns or a deactivation of the ring towards typical electrophilic reactions. Future research should explore reactions like halogenation, nitration, and Friedel-Crafts reactions to map the regioselectivity of this specific scaffold.

C-H Functionalization: Modern synthetic methods focus on the direct functionalization of C-H bonds. uva.nl The development of transition-metal catalyzed methods for regioselective C-H functionalization of the this compound core could provide direct access to a wide array of complex derivatives without the need for pre-functionalized starting materials. bath.ac.uk

Rearrangement Reactions: The allyloxy group is primed for rearrangement. The thermal or acid-catalyzed amino-Claisen rearrangement is a potential transformation that could yield a C-allyl substituted aminophenol derivative. researchgate.net Investigating this rearrangement in the context of the 2-chloro substituent could reveal novel mechanistic pathways and synthetic utility.

Photocatalysis: The aniline (B41778) moiety can act as an electron donor in electron donor-acceptor (EDA) complexes. nih.gov Exploring visible-light-driven photocatalytic reactions could unlock new cycloadditions or annulation reactions, leading to novel heterocyclic structures based on the aniline core.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical synthesis. mdpi.com For a molecule like this compound, where experimental data may be scarce, AI/ML tools offer a powerful approach to accelerate research and development.

Retrosynthesis Prediction: AI-driven retrosynthesis tools, which are trained on vast databases of chemical reactions, can propose viable synthetic routes to the target molecule. nih.govchemrxiv.org These platforms can suggest novel disconnections and starting materials that may not be obvious to a human chemist.

Reaction Condition Optimization: Once a synthetic route is proposed, ML algorithms, particularly active learning and Bayesian optimization, can be used to efficiently optimize reaction conditions. duke.edunih.gov By running a small number of initial experiments, these models can predict the optimal solvent, catalyst, temperature, and stoichiometry to maximize yield and minimize byproducts, thereby reducing the time and resources spent on laborious optimization studies. beilstein-journals.orgresearchgate.net

Forward Prediction and Side-Product Identification: AI models can also predict the likely outcome of a planned reaction (forward prediction), including the identification of potential side products. This foresight allows chemists to proactively adjust conditions to avoid unwanted reaction pathways.

Table 2: Application of AI/ML in the Development of this compound
Development StageAI/ML Tool/TechniquePotential Impact
Route Design Retrosynthesis Prediction Models (e.g., template-based, template-free) nih.govIdentifies diverse and novel synthetic pathways from commercially available starting materials.
Feasibility Analysis Forward Reaction Prediction ModelsValidates proposed synthetic steps and predicts potential side products, saving experimental effort.
Process Optimization Active Learning / Bayesian Optimization duke.edunih.govRapidly identifies optimal reaction conditions (temperature, solvent, catalyst) with minimal experiments, accelerating development.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) / Property Prediction ModelsPredicts physicochemical and biological properties of derivatives, guiding the design of new molecules.

Development of Advanced In-Situ Characterization Techniques during Reaction Progress

To fully understand and optimize the synthesis of this compound, it is crucial to move beyond traditional offline analysis. The development and application of advanced in-situ characterization techniques will provide real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Real-time monitoring allows for a more precise control over reaction parameters, ensuring higher yields and purity. Techniques like extractive electrospray ionization-mass spectrometry (EESI-MS) can continuously detect reactants, intermediates, and byproducts directly from the reaction mixture without sample preparation. nih.govnih.govresearchgate.net This provides a detailed picture of the reaction pathway as it happens. Similarly, in-situ spectroscopic methods such as Electron Paramagnetic Resonance (EPR) can be invaluable for studying reactions that may involve radical intermediates. iranarze.ir

Table 3: Potential In-Situ Characterization Techniques for Synthesis of this compound
TechniqueInformation GainedRelevance to Synthesis
FTIR/Raman Spectroscopy Real-time monitoring of functional group conversion (e.g., -NO2 to -NH2).Tracks reaction progress and endpoint; identifies key bond formations/breakages.
Process NMR Spectroscopy Quantitative analysis of reactant consumption and product formation; structural elucidation of intermediates.Provides detailed kinetic data and helps identify unexpected intermediates or side products.
EESI-Mass Spectrometry nih.gov Direct, real-time detection of molecular ions of reactants, intermediates, and products.Elucidates complex reaction mechanisms by identifying transient species without quenching the reaction.
Open-Circuit Potential (OCP) kpi.ua Monitors the overall rate of oxidative or reductive processes.A simple, effective method to monitor the kinetics of redox reactions like nitro group reduction.

Design of Next-Generation Molecular Architectures Based on the this compound Motif for Targeted Synthesis

The true value of this compound may lie in its use as a versatile molecular scaffold for the construction of more complex, high-value molecules. unife.itmdpi.com Its trifunctional nature provides multiple handles for derivatization, enabling its use in combinatorial chemistry and fragment-based drug design to create libraries of novel compounds for biological screening. nih.gov

The amino group can be acylated, alkylated, or used to form heterocycles. The allyl group can undergo a variety of transformations, including oxidation, reduction, epoxidation, or polymerization. The chloro substituent is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, or alkynyl groups. This orthogonal reactivity allows for the stepwise and controlled construction of complex molecular architectures. By leveraging this scaffold, medicinal chemists can design next-generation molecules with tailored properties for specific biological targets. researchgate.netmdpi.com

Table 4: Derivatization Strategies for the this compound Scaffold
Functional GroupPotential Reaction TypeResulting Functionality / Structure
Amino (-NH2) Acylation, Sulfonylation, Reductive Amination, Diazotization, Heterocycle formationAmides, Sulfonamides, Secondary/Tertiary Amines, Diazonium salts, Benzimidazoles, etc.
Allyloxy (-OCH2CH=CH2) Claisen Rearrangement, Epoxidation, Dihydroxylation, Ozonolysis, Heck couplingC-allyl phenols, Epoxides, Diols, Aldehydes, Extended conjugated systems
Chloro (-Cl) Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Nucleophilic Aromatic SubstitutionBiaryls, Diaryl amines, Aryl alkynes, Ether or Thioether linkages

Q & A

Q. What are the common synthetic routes for preparing 3-(Allyloxy)-2-chloroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves nucleophilic substitution or coupling reactions. For example, allyloxy groups can be introduced via Williamson ether synthesis, where a phenol derivative reacts with an allyl halide in the presence of a base (e.g., K₂CO₃). Evidence from Angew. Chem. demonstrates that allyl ether formation can be achieved using allyl bromides and phenolic substrates under mild conditions (e.g., 35% yield for a similar compound) . Optimization may involve solvent selection (e.g., acetonitrile or DMF), temperature control (room temperature to 80°C), and catalytic additives (e.g., Pd complexes for cross-coupling). Purity can be enhanced via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The allyloxy group shows distinct proton signals at δ ~4.5–4.7 ppm (CH₂O) and δ ~4.2 ppm (CH₂CO), while the aromatic protons of the chloroaniline moiety appear between δ 6.4–7.3 ppm. The amino group (NH₂) may appear as a broad singlet in non-deuterated solvents .
  • IR : Stretching vibrations for NH₂ (~3378 cm⁻¹), C-O (allyl ether, ~1219 cm⁻¹), and C-Cl (~740 cm⁻¹) are diagnostic .
  • UV-Vis : Conjugation between the aromatic ring and allyloxy group typically results in absorption maxima near 260–300 nm, useful for monitoring reactions spectrophotometrically .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

  • Methodological Answer : The chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, while the allyloxy group is susceptible to oxidation (e.g., epoxidation) or radical-induced cleavage. For NAS, polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–120°C) enhance reactivity. Evidence from chloroaniline derivatives suggests that substituent positioning (ortho vs. para) significantly affects reaction rates and product distribution .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for bioactive molecules, such as kinase inhibitors. For example, analogs with allyloxy-aniline scaffolds are key intermediates in synthesizing Pacritinib hydrochloride, where subsequent olefin metathesis or condensation reactions introduce heterocyclic moieties . Computational docking studies (e.g., using AutoDock Vina) can guide structural modifications to enhance target binding .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Heck cyclization reactions?

  • Methodological Answer : The chloro group directs palladium-catalyzed Heck reactions toward 5-endo cyclization pathways. Steric and electronic effects of the allyloxy substituent influence transition-state geometry. For example, TiCl₄-catalyzed hydroamination followed by Heck cyclization (using imidazol-2-ylidene Pd complexes) yields indoles with >90% regioselectivity. Reaction monitoring via in-situ FTIR or GC-MS can validate intermediate formation .

Q. How do thermodynamic properties (e.g., enthalpies of formation) of this compound compare to its structural isomers?

  • Methodological Answer : Combustion calorimetry and vapor pressure measurements reveal that ortho-substituted chloroanilines (e.g., 2-chloroaniline) exhibit lower enthalpies of formation (ΔfH° ~53 kJ/mol) compared to para isomers (ΔfH° ~60 kJ/mol). The allyloxy group’s electron-donating effect may further stabilize the ortho isomer. Computational methods (e.g., DFT at B3LYP/6-311+G**) align with experimental data .

Q. Can this compound be polymerized electrochemically, and how does its substituent affect conductivity?

  • Methodological Answer : Electrochemical polymerization in acetonitrile with tetrabutylammonium perchlorate yields conductive polymers. The chloro substituent enhances oxidative stability but reduces conductivity (~10⁻³ S/cm) compared to unsubstituted polyaniline (~10 S/cm). Cyclic voltammetry in acidic media shows redox peaks at ~0.2 V and ~0.8 V (vs. Ag/AgCl), correlating with doping states. UV-Vis spectra (λmax ~800 nm) confirm polaronic transitions .

Q. What experimental strategies enhance microbial biodegradation of this compound in contaminated environments?

  • Methodological Answer : Artificial ecosystem selection (AES) enriches microbial consortia capable of degrading chloroaromatics. Serial batch cultures under aerobic conditions, with 3-chloroaniline as the sole carbon source, promote evolution of degradative pathways (e.g., via dioxygenase enzymes). Metagenomic analysis and ¹⁴C-radiotracer studies quantify mineralization rates. Optimal conditions include pH 7.0–7.5 and 30°C, with NH₄Cl as a nitrogen source .

Notes

  • Advanced questions emphasize mechanistic, thermodynamic, and applied research contexts.
  • Methodological answers integrate experimental design, data interpretation, and validation strategies.

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